

# Spectroscopic Profile of Diacetone Acrylamide: A Technical Guide

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## Compound of Interest

Compound Name: *Diacetone acrylamide*

Cat. No.: *B1201945*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Diacetone Acrylamide** (DAAM), a versatile monomer employed in a wide range of applications, including the formulation of hydrogels, coatings, and adhesives. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, offering insights into its molecular structure and functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Diacetone Acrylamide** provide definitive information about its proton and carbon environments.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **Diacetone Acrylamide**, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) at 500 MHz, exhibits distinct signals corresponding to the different types of protons present in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Diacetone Acrylamide**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~6.0-6.3	m	2H	CH <sub>2</sub> =CH-
~5.5-5.7	m	1H	CH <sub>2</sub> =CH-
~2.7	s	2H	-C(CH <sub>2</sub> ) <sub>2</sub> -
~2.2	s	3H	CH <sub>3</sub> -C=O
~1.4	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub> -

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The key chemical shifts for **Diacetone Acrylamide** are summarized below.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Diacetone Acrylamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~208	C=O (ketone)
~165	C=O (amide)
~131	CH <sub>2</sub> =CH-
~126	CH <sub>2</sub> =CH-
~57	-C(CH <sub>3</sub> ) <sub>2</sub> -
~50	-CH <sub>2</sub> -
~32	CH <sub>3</sub> -C=O
~29	-C(CH <sub>3</sub> ) <sub>2</sub> -

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **Diacetone Acrylamide** reveals characteristic absorption bands.<sup>[1]</sup>

Table 3: FTIR Spectroscopic Data for **Diacetone Acrylamide**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3280	N-H stretch	Amide
~3088	=C-H stretch	Alkene
~2899	C-H stretch (aliphatic)	Alkane
~1718	C=O stretch	Ketone
~1622	C=O stretch (Amide I)	Amide
~1556	C=C stretch	Alkene

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

### NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve approximately 10-20 mg of **Diacetone Acrylamide** in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

<sup>1</sup>H NMR Acquisition:

- The  $^1\text{H}$  NMR spectrum is typically acquired on a 500 MHz spectrometer.[\[1\]](#)
- Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- The  $^{13}\text{C}$  NMR spectrum is acquired on the same spectrometer, typically at a frequency of 125 MHz.
- Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
- A sufficient number of scans and a suitable relaxation delay are used to ensure the detection of all carbon signals, including quaternary carbons.
- The chemical shifts are referenced to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## FTIR Spectroscopy Protocol

#### Sample Preparation (Thin Film Method):

- Dissolve a small amount of solid **Diacetone Acrylamide** in a volatile solvent such as acetone or methylene chloride.[\[2\]](#)
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[2\]](#)
- Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[\[2\]](#)

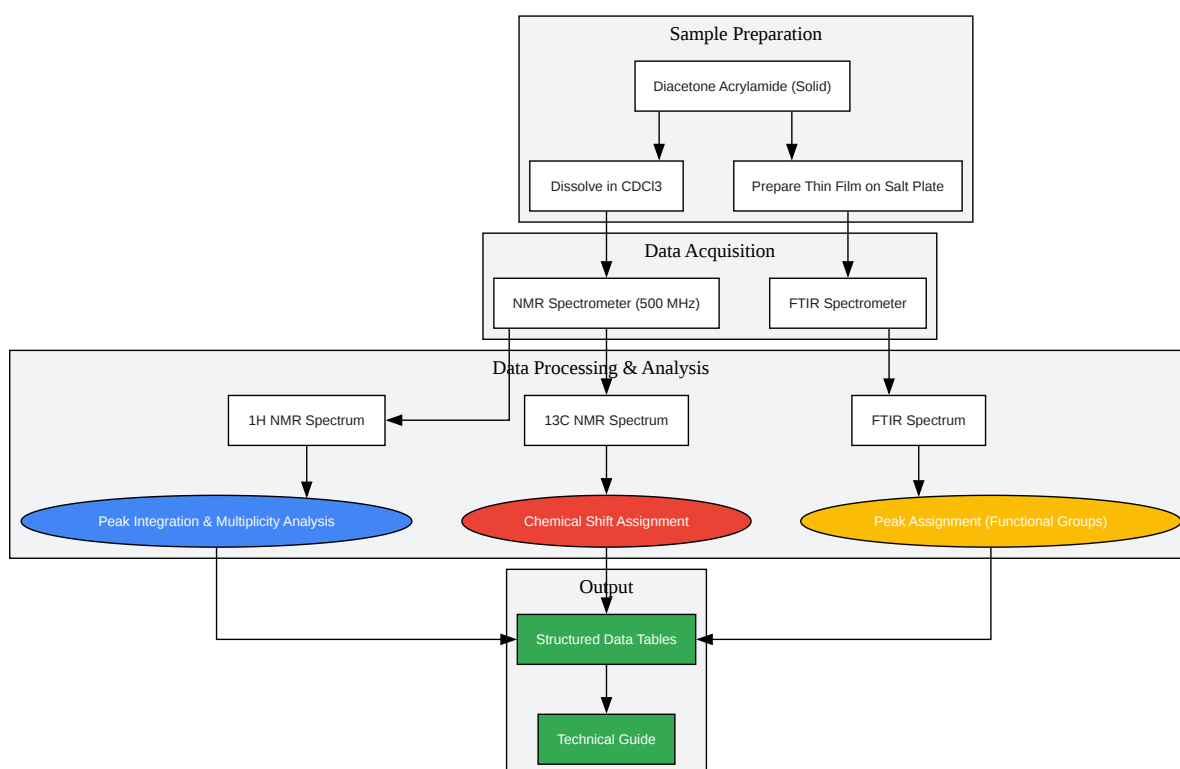
#### FTIR Acquisition:

- Record a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the FTIR spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .

- The acquired spectrum is typically presented in terms of transmittance or absorbance.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **Diacetone Acrylamide**.



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Caption: Experimental workflow for spectroscopic analysis of **Diacetone Acrylamide**.

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## References

- 1. sid.ir [sid.ir]
- 2. orgchemboulder.com [orgchemboulder.com]
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